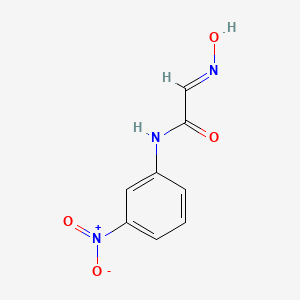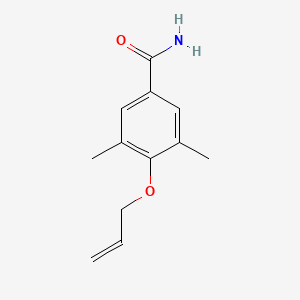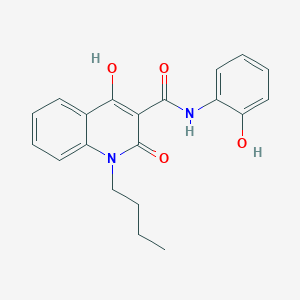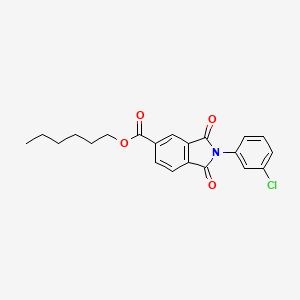
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine is an organic compound belonging to the class of imines It is characterized by the presence of a nitrophenyl group attached to an ethyl-substituted methanimine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine can be synthesized through the acid-catalyzed condensation of 4-nitroaniline and an appropriate aldehyde. The reaction typically involves mixing the reactants in a methanol-water solution and stirring the mixture for an extended period. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The major product is typically the corresponding amine derivative.
Substitution: Products depend on the nucleophile used and can include various substituted imines.
Applications De Recherche Scientifique
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-N-Ethyl-1-(4-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the imine group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine
- (E)-1-(4-Nitrophenyl)-N-{2-[2-(4-nitrophenyl)-1-imidazolidinyl]ethyl}methanimine
Uniqueness
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine is unique due to its specific ethyl substitution on the imine group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
25105-58-2 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
N-ethyl-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C9H10N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-7H,2H2,1H3 |
Clé InChI |
MZXACNROJRTMBS-UHFFFAOYSA-N |
SMILES canonique |
CCN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)
![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)





![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)

![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B12001730.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)


